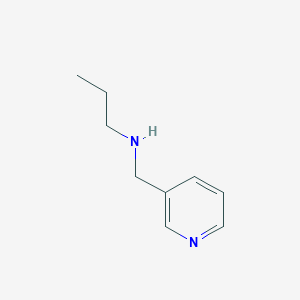

N-(pyridin-3-ylmethyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBOUAABYXKHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405884 | |

| Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19730-13-3 | |

| Record name | N-Propyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19730-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 3 Ylmethyl Propan 1 Amine

Diverse Synthetic Routes for the Core Structure

The construction of the N-(pyridin-3-ylmethyl)propan-1-amine core can be achieved through several established synthetic pathways, primarily involving the formation of the crucial carbon-nitrogen bond between the propan-1-amine and the pyridin-3-ylmethyl moieties.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for amine synthesis, offering a versatile and widely employed method for the formation of this compound. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds in a one-pot fashion by reacting pyridine-3-carbaldehyde with propan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org The reaction is generally carried out under neutral or weakly acidic conditions. wikipedia.org

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective as they are selective for the reduction of the protonated imine over the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is another common approach for the reduction step. wikipedia.org

Table 1: Illustrative Reductive Amination Conditions for Analogous Systems

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | NaBH(OAc)3 | Dichloromethane | Room Temperature, 18 h | 95 | N/A |

| 3-Amino-4-chloropyridine | Various aldehydes | NaBH(OAc)3, TMSOTf | 1,2-Dichloroethane | 60 °C, 1-24 h | 55-94 | nih.gov |

Alkylation Reactions in Synthesis

The synthesis of this compound can also be approached through the direct alkylation of pyridine-3-methanamine (3-picolylamine) with a suitable propylating agent, such as 1-propyl bromide or 1-propyl iodide. This reaction falls under the category of nucleophilic substitution, where the amine acts as the nucleophile. slideshare.net

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. researchgate.net This is because the product secondary amine is often more nucleophilic than the starting primary amine. researchgate.net To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the primary amine. Alternative strategies, such as the use of protecting groups, can also be employed to favor the formation of the desired secondary amine. wikipedia.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to a diverse range of organic molecules. wikipedia.org While no specific examples for the direct synthesis of this compound via MCRs were found in the searched literature, the Ugi and Passerini reactions represent powerful MCRs that could be conceptually applied to generate derivatives or more complex analogues.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.gov In a hypothetical application, pyridine-3-carbaldehyde, propan-1-amine, a suitable carboxylic acid, and an isocyanide could be combined to yield a complex amide derivative containing the N-(pyridin-3-ylmethyl)propan-1-amino scaffold. The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF. wikipedia.org

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While this reaction does not directly incorporate an external amine component, it highlights the potential for generating functionalized structures from pyridine-3-carbaldehyde.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified at either the pyridine (B92270) ring or the secondary amine group to generate a library of derivatives with potentially diverse properties.

Selective Modification of the Pyridine Ring

For instance, site-selective C-H functionalization can be achieved through various catalytic systems. nih.govresearchgate.net The electronic nature of the pyridine ring and the directing effect of existing substituents play a crucial role in determining the position of functionalization.

Amine Group Functionalization

The secondary amine group in this compound is a versatile handle for a variety of chemical transformations, including acylation and sulfonylation.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. ncert.nic.in This reaction is a type of nucleophilic acyl substitution. nih.gov The reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride formed as a byproduct and drive the reaction to completion. ncert.nic.in

Sulfonylation: Similarly, sulfonamides can be prepared by reacting this compound with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction also proceeds via nucleophilic attack of the amine on the sulfonyl group. libretexts.org

Alkylation: Further alkylation of the secondary amine can be achieved by reaction with alkyl halides to produce the corresponding tertiary amine. slideshare.net

Table 2: Representative Functionalization Reactions of Amines

| Amine | Reagent | Reaction Type | Product Type | Reference |

| Primary/Secondary Amines | Acyl Chlorides | Acylation | Amides | youtube.com |

| Primary/Secondary Amines | Anhydrides | Acylation | Amides | researchgate.net |

| Primary/Secondary Amines | Sulfonyl Chlorides | Sulfonylation | Sulfonamides | libretexts.org |

| Primary/Secondary Amines | Alkyl Halides | Alkylation | Secondary/Tertiary Amines | slideshare.net |

Note: This table provides general examples of amine functionalization reactions that are applicable to this compound.

Chain Elongation and Cyclization Techniques

The modification of the this compound scaffold through chain elongation and cyclization opens avenues to a diverse range of complex molecules. While direct studies on the chain elongation of this compound are not extensively documented, principles from related amino-pyridine systems can be applied.

Chain Elongation:

Techniques for chain elongation in similar amino-pyridine compounds often involve the use of transition metal catalysts. For instance, iron(II) complexes with amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP) and catalytic chain transfer (CCT) for styrene. umn.edu This suggests that the this compound core could potentially be functionalized with polymeric chains under controlled radical polymerization conditions. The choice of catalyst and reaction conditions would be critical in determining the length and properties of the appended chain. umn.edu

A hypothetical chain elongation strategy for this compound could involve its derivatization to an appropriate initiator for a controlled polymerization technique. For example, the amine functionality could be acylated with a molecule containing a polymerization-initiating site.

Cyclization Techniques:

The pyridine and amine functionalities in this compound and its derivatives serve as versatile handles for constructing new ring systems. Intramolecular cyclization reactions are a powerful tool for building complex heterocyclic structures.

One relevant example is the base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones, which yields polysubstituted pyrroles. rsc.org Although this specific reaction does not produce a pyridine derivative, the underlying principle of an intramolecular nucleophilic attack followed by cyclization is broadly applicable. A suitably functionalized derivative of this compound could undergo a similar transformation.

Furthermore, tandem annulation reactions of 1,3-enynes have been developed to synthesize functionalized pyridine and pyrrole (B145914) derivatives. These reactions can proceed via 6-endo-dig or 5-exo-dig cyclization pathways, offering control over the resulting heterocyclic core. nih.gov The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from aminopyridines through a one-pot multicomponent reaction is another pertinent example of cyclization, involving C-O bond cleavage, sp³ C-H bond activation, and intramolecular dehydrative coupling. nih.gov These strategies highlight the potential for the pyridine nitrogen of the this compound scaffold to participate in cyclization cascades to form fused bicyclic systems.

A plausible cyclization pathway for a derivative of this compound is depicted in the table below, based on established methodologies for related compounds.

| Starting Material Analogue | Reagents and Conditions | Product Type | Potential Application for Target Compound |

| N-alkyl, N-propargylic β-enaminone | Base (e.g., K₂CO₃), Solvent (e.g., MeCN), Heat | Polysubstituted pyrrole | A derivative of this compound with a propargyl group could undergo intramolecular cyclization. |

| Aminopyridine | β-O-4 lignin (B12514952) model compound, Pd/C, hydrogen source | Imidazo[1,2-a]pyridine | The pyridine nitrogen of this compound could act as a nucleophile in a similar cyclization. |

| 1,3-Enyne and Nitrile | CuH-catalysis | Pyrrole | The amine group could be modified to participate in a copper-catalyzed coupling-cyclization. |

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of molecules containing the pyridin-3-ylmethylamine moiety is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties. While specific stereoselective syntheses targeting this compound are not prevalent in the literature, approaches used for structurally related compounds provide a strong foundation for the development of such methodologies.

A key strategy for introducing stereocenters is through asymmetric catalysis. For example, iridium-catalyzed intermolecular asymmetric allylic amination has been successfully employed for the synthesis of enantioenriched N-substituted 2-pyridones. researchgate.net This method utilizes a chiral iridium catalyst to control the stereochemical outcome of the amination of an allylic carbonate with a 2-hydroxypyridine, achieving high yields and excellent enantioselectivity (up to 98% yield and 99% ee). researchgate.net A similar approach could be envisioned for the asymmetric synthesis of derivatives of this compound, where a chiral catalyst directs the addition of the propan-1-amine moiety to a suitable electrophile containing the pyridin-3-ylmethyl group, or vice versa.

Another relevant methodology is the stereoselective synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, an intermediate for duloxetine. This process can utilize a biocatalytic reduction step with Saccharomyces cerevisiae to establish the desired stereocenter. researchgate.net This highlights the potential of enzymatic transformations in achieving high stereoselectivity in the synthesis of propan-1-amine derivatives.

The table below outlines potential stereoselective strategies applicable to the synthesis of chiral derivatives of this compound, based on successful approaches for analogous compounds.

| Method | Catalyst/Reagent | Substrate Type | Key Feature |

| Asymmetric Allylic Amination | Chiral Iridium Complex | Allylic Carbonate and Nucleophilic Amine | Creates a chiral center alpha to the nitrogen atom with high enantioselectivity. researchgate.net |

| Biocatalytic Reduction | Whole-cell biocatalyst (e.g., Saccharomyces cerevisiae) | Ketone | Enantioselective reduction of a ketone to a secondary alcohol, establishing a stereocenter. researchgate.net |

These examples underscore the potential for developing robust stereoselective syntheses of this compound and its derivatives, enabling access to enantiomerically pure compounds for further investigation.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Exploration of N-(pyridin-3-ylmethyl)propan-1-amine as a Core Scaffold

The this compound framework serves as a foundational structure in the design of novel therapeutic agents. Its components—the pyridine (B92270) ring, the benzylic methylene (B1212753) group, the propyl chain, and the terminal amine—each offer opportunities for modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key interactions of a parent molecule. nih.govamazonaws.com These techniques are used to enhance potency, improve metabolic stability, alter physical properties, or escape existing patent claims. nih.govamazonaws.com

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. nih.govresearchgate.net For a molecule like this compound, a shape-based scaffold hopping approach could be employed. For instance, the pyridine ring could be replaced with other five- or six-membered heterocycles like pyrazole (B372694), isoxazole, or even a different regioisomer of pyridine itself to explore new interaction landscapes within a biological target. nih.govresearchgate.net A documented example in a different series involved a shape-based scaffold hop from a pyrimidine (B1678525) to a pyrazole core, which resulted in improved physicochemical properties for the new series of inhibitors. nih.gov

Bioisosteric Replacements: Bioisosterism involves substituting an atom or group with another that has similar physical and chemical properties, leading to similar biological activity. cambridgemedchemconsulting.comnih.gov This can be a more conservative approach than scaffold hopping. For the this compound scaffold, several bioisosteric replacements can be considered:

Pyridine Ring: The pyridine nitrogen is a key hydrogen bond acceptor. The entire pyridine ring can be considered a bioisostere of a phenyl ring, with the nitrogen atom modulating properties like solubility, lipophilicity, and metabolic stability. nih.gov Within the pyridine ring, replacing a C-H group with a nitrogen atom to form a pyrimidine or pyrazine (B50134) could alter the electronic distribution and hydrogen bonding capacity.

Methylene Linker: The methylene group connecting the pyridine ring and the amine chain can be replaced. For example, replacing the benzylic -CH₂- with an oxygen (-O-) or sulfur (-S-) atom would significantly alter the bond angles and conformational flexibility of the molecule.

Amine and Alkyl Chain: The terminal amine is crucial for many biological interactions, often forming salt bridges. The propyl chain can be modified in length, or classical bioisosteres for the methyl group on the propyl chain (if present) could include halogens like fluorine or chlorine, or a hydroxyl group. researchgate.net

A study on quorum sensing inhibitors demonstrated that 2-difluoromethylpyridine can serve as a successful bioisosteric replacement for pyridine-N-oxide, maintaining biological response while potentially improving physicochemical properties. nih.gov Such a strategy could be applied to derivatives of the this compound scaffold.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The flexibility of the propan-1-amine chain in this compound allows it to adopt numerous conformations. Identifying the specific "bioactive conformation"—the shape the molecule adopts when bound to its target—is key for rational drug design.

Computational methods, such as quantum mechanical minimization, are often used to perform conformational searches and identify low-energy structures. amazonaws.com For flexible molecules like this, the global energy minimum conformation in solution may not be the same as the higher-energy bound conformation. The energy penalty required to adopt the bioactive conformation is a crucial factor in binding affinity.

In a study of N-(1H-pyrazol-3-yl)pyridin-2-amine inhibitors, the conformation corresponding to the model for hinge binding was calculated to be slightly higher in energy (0.4-2.3 kcal/mol) than the lowest energy conformation. amazonaws.com This indicates that the molecule must adopt a less stable conformation to bind effectively, a common occurrence in drug-receptor interactions. The bioactive conformation of this compound derivatives would likely involve specific torsion angles that orient the pyridine ring and the terminal amine in a precise spatial arrangement to maximize interactions with target residues, such as aromatic stacking with the pyridine ring and hydrogen bonding or ionic interactions at the amine.

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR investigations would focus on systematically modifying different parts of the molecule and assessing the impact on a given biological endpoint.

Impact of Pyridine Substituents on Biological Activity

Modifying the pyridine ring with various substituents can have a profound effect on activity by altering the molecule's electronics, sterics, and lipophilicity.

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -NH₂, -OCH₃) on the pyridine ring can modulate its pKa and the charge distribution across the aromatic system. This can influence the strength of hydrogen bonds and π-π stacking interactions with the target protein. nih.gov In a series of pyridine derivatives, it was found that the presence and position of methoxy (B1213986) (-OMe) groups were directly related to antiproliferative activity, with more substituents leading to increased potency. nih.gov

Steric Effects: The size and position of substituents are critical. A study on 5-substituted pyridine analogues of a nicotinic acetylcholine (B1216132) receptor ligand showed that bulky groups like phenyl or heteroaryl rings were well-tolerated and in some cases led to increased binding affinity. nih.gov This suggests that the target has a binding pocket that can accommodate such modifications. Conversely, bulky groups can also introduce steric hindrance that prevents optimal binding.

Lipophilicity and Solubility: Substituents significantly impact the physicochemical properties of the molecule. Halogenation, for example, often increases lipophilicity, which can affect cell permeability and metabolic stability. The strategic placement of polar groups like hydroxyl (-OH) or amino (-NH₂) can enhance aqueous solubility. nih.gov

The table below summarizes the observed effects of pyridine substituents from studies on analogous compounds.

| Substituent Type | Position on Pyridine Ring | Observed Effect on Activity | Inferred Rationale | Reference |

| Methoxy (-OCH₃) | Multiple | Increased antiproliferative activity | Enhanced binding or favorable electronic modulation | nih.gov |

| Hydroxyl (-OH) | Multiple | Increased antiproliferative activity | Formation of additional hydrogen bonds | nih.gov |

| Halogens (-F, -Cl, -Br) | 5-position | Maintained or increased receptor binding affinity | Favorable steric and electronic interactions | nih.gov |

| Halogens (-Cl) | Multiple | Lowered antiproliferative activity | Potentially unfavorable steric or electronic effects | nih.gov |

| Phenyl / Heteroaryl | 5-position | Increased receptor binding affinity (Ki from 0.055 to 0.69 nM) | Access to a large, accommodating binding pocket | nih.gov |

Influence of Alkyl Chain Modifications

The n-propyl linker between the pyridine and the amine is a key determinant of the molecule's geometry and flexibility. Modifications to this chain can alter the spatial relationship between the two key pharmacophoric elements.

Chain Length: Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) directly impacts the distance between the pyridine ring and the terminal amine. This can be critical for spanning the distance between binding pockets on a receptor or enzyme. Studies on other classes of molecules, like triphenylamine-based materials and dihydropyridine (B1217469) derivatives, have shown that alkyl chain length can systematically tune material and fluorescence properties, respectively. rsc.orgrsc.org A similar principle applies in a biological context, where an optimal chain length is required for maximal activity.

Chain Branching: Introducing branching, for instance by using an isobutyl or sec-butyl chain instead of an n-propyl chain, restricts the conformational freedom of the linker. This can be beneficial if it pre-organizes the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape. In a study on pyrrolidinium-based ionic liquids, replacing a linear propyl chain with a branched isopropyl group significantly influenced the material's thermal and transport properties. rsc.org

Incorporation of Rigidity: Introducing elements of rigidity, such as a double bond (e.g., an propenyl chain) or incorporating the chain into a cyclic system (e.g., a piperidine (B6355638) ring), can lock the molecule into a more defined conformation. This can lead to a significant increase in potency and selectivity if the constrained conformation matches the bioactive one.

The table below outlines potential modifications to the alkyl chain and their predicted impact based on general medicinal chemistry principles.

| Modification | Example | Predicted Impact on Properties | Reference Principle |

| Chain Lengthening | Butyl or Pentyl | Alters distance between pharmacophores; may improve or decrease fit in binding site. | rsc.orgrsc.org |

| Chain Shortening | Ethyl or Methyl | Reduces flexibility and distance between pharmacophores. | rsc.orgrsc.org |

| Branching | Iso-propyl or Sec-butyl | Increases steric bulk; restricts conformational freedom. | rsc.org |

| Introduction of Unsaturation | Propenyl | Reduces conformational flexibility; introduces planarity. | General Principles |

| Cyclization | Part of a piperidine ring | Severely restricts conformation; can enhance potency if conformation is optimal. | General Principles |

Stereochemical Effects on Activity

If the alkyl chain or substituents on the pyridine ring introduce a chiral center, the resulting enantiomers or diastereomers can exhibit significantly different biological activities. This is because biological targets, being chiral themselves, often interact stereospecifically with ligands.

For example, if a methyl group were introduced at the first carbon of the propyl chain of this compound, it would create a stereocenter. The (R)- and (S)-enantiomers could have vastly different affinities for a target. In a related compound, it was noted that the (3R)-enantiomer is crucial for binding to histamine (B1213489) receptors, whereas the (3S)-form is inactive. This highlights that only one enantiomer may fit correctly into the binding site to engage in the necessary molecular interactions.

Therefore, when designing and synthesizing derivatives of the this compound scaffold, controlling the stereochemistry is often a critical step in optimizing pharmacological activity and reducing potential off-target effects associated with an inactive or undesired stereoisomer.

Rational Design and Lead Optimization Strategies

The development of novel therapeutic agents from a lead compound, such as this compound, is a meticulous process guided by rational design and lead optimization strategies. These approaches leverage an in-depth understanding of the molecular interactions between a ligand and its biological target to systematically modify the chemical structure, thereby enhancing potency, selectivity, and pharmacokinetic properties.

The rational design of analogs of this compound is founded on established principles of medicinal chemistry that aim to optimize interactions with a specific biological target. The structure of this compound offers several key features that can be systematically modified: the pyridine ring, the secondary amine, and the propyl chain.

The pyridine ring is a common scaffold in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions and its presence in numerous FDA-approved drugs. mdpi.com The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a target's binding site. The position of this nitrogen is crucial; isomers with the nitrogen at the 2-, 3-, or 4-position exhibit distinct electronic properties and spatial arrangements, which can significantly alter binding affinity and biological activity. For instance, moving the nitrogen from the 3-position to the 2- or 4-position can change the molecule's dipole moment and its ability to interact with specific amino acid residues in a protein target.

The amine group is another pivotal feature, typically acting as a hydrogen bond donor. In a biological environment, this secondary amine can be protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a receptor pocket. Modifications, such as N-methylation to create a tertiary amine, can influence basicity, lipophilicity, and metabolic stability, often prolonging the compound's half-life by hindering metabolism.

Table 1: Influence of Structural Modifications on Pyridine-Based Ligands

| Structural Feature | Modification Example | Rationale / Potential Effect | Reference |

|---|---|---|---|

| Pyridine Nitrogen Position | Isomeric shift (e.g., pyridin-3-yl to pyridin-2-yl or pyridin-4-yl) | Alters electronic properties, hydrogen bonding angles, and receptor interactions. | |

| Amine Group | N-methylation (Secondary to Tertiary Amine) | Increases lipophilicity, may reduce metabolism, and alters hydrogen bonding capacity. | |

| Aromatic Ring | Addition of Electron-Withdrawing Group (e.g., -CF₃) | Enhances lipophilicity and metabolic stability. | |

| Aromatic Ring | Halogenation (e.g., -Cl) | Increases hydrophobicity and can improve bioavailability. |

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov For a class of compounds like this compound and its derivatives, a pharmacophore model serves as a blueprint for designing new molecules with a higher probability of being active.

A pharmacophore model is generated by analyzing the structures of known active molecules and identifying their common features, or by studying the interaction points within the binding site of a target protein. nih.gov For pyridine-containing ligands, these models typically include several key features:

Aromatic Ring (AR): The pyridine ring itself is a crucial pharmacophoric feature, often involved in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or histidine in the target's active site. nih.gov

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring is a primary hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor (HBD): The secondary amine group (-NH-) is a key hydrogen bond donor. nih.gov

Positive Ionizable (PI) / Cationic Center: At physiological pH, the amine group is often protonated, creating a positive charge that can interact with negatively charged residues.

Hydrophobic (HY) Features: The propyl chain and the pyridine ring contribute to hydrophobic interactions, which are critical for binding affinity. nih.gov

The spatial relationship between these features—the distances and angles—is what defines the pharmacophore. nih.gov For instance, a successful pharmacophore model for a kinase inhibitor might specify a distance of 4.5 Å between a hydrogen bond acceptor and the center of an aromatic ring. By creating and validating such models, researchers can perform virtual screening of large compound libraries to find novel scaffolds that match the pharmacophore, or guide the modification of an existing lead compound to better fit the model. nih.govrsc.org

Studies on related pyridine derivatives have led to the development of predictive pharmacophore models. For example, a five-point model (AHHRR) for a series of pyrozolo[1,5-a]pyridine analogues identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for potent inhibitory activity. nih.gov Such models provide valuable insights that can be extrapolated to guide the design of novel this compound analogs, ensuring that new chemical entities retain the necessary geometric arrangement of atoms required for the desired biological response. nih.gov

Table 2: Representative Pharmacophore Features for Pyridine-Amine Scaffolds

| Pharmacophoric Feature | Corresponding Chemical Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking, hydrophobic interactions | nih.gov |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Hydrogen bonding | nih.gov |

| Hydrogen Bond Donor (HBD) | Secondary Amine (N-H) | Hydrogen bonding | nih.gov |

| Positive Ionizable (PI) | Protonated Amine (-NH₂⁺-) | Ionic interaction / Salt bridge |

Biological and Pharmacological Investigations of N Pyridin 3 Ylmethyl Propan 1 Amine Derivatives

Mechanistic Insights into Biological Interactions

The biological effects of N-(pyridin-3-ylmethyl)propan-1-amine derivatives are underpinned by their interactions with specific molecular targets. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Derivatives of this compound have demonstrated the ability to inhibit a variety of enzymes, which is a key mechanism for their observed pharmacological activities. For instance, certain 3-hydroxy-pyridine-4-one derivatives are thought to exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase, enzymes that are crucial in the inflammatory pathway. nih.gov This inhibition is potentially linked to their iron-chelating properties, as these enzymes are heme-dependent. nih.gov

In the context of anti-inflammatory action, pyrazolo[1,5-a]quinazoline derivatives have been identified as potential ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). mdpi.com Molecular modeling has suggested that these compounds can effectively bind to these kinases, with a particular affinity for JNK3. mdpi.com

Furthermore, in the realm of antitubercular activity, pyrazolo[1,5-a]pyrimidines, which are structurally related to the core compound, have been reported as potent inhibitors of mycobacterial ATP synthase. This enzyme is vital for the energy metabolism of Mycobacterium tuberculosis, making its inhibition a critical mechanism for the bactericidal action of these compounds.

The interaction of this compound derivatives with cellular receptors is another significant aspect of their mechanism of action. Research has shown that certain pyridazin-3-one derivatives may exert their effects through interaction with the inositol (B14025) 1,4,5-triphosphate (IP3) receptor. nih.gov Docking studies have been employed to predict the binding modes and interactions of these compounds within the receptor's binding site. nih.gov Such interactions can modulate intracellular calcium signaling, which is involved in a wide range of cellular processes.

The modulation of cellular signaling pathways is a downstream consequence of enzyme inhibition and receptor binding. Pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the transcriptional activity of nuclear factor-κB (NF-κB), a key signaling pathway in the inflammatory response. mdpi.com Similarly, some lathyrane diterpenoid hybrids are believed to exert their anti-inflammatory effects through the NF-κB signaling pathway. scienceopen.com

Additionally, some of these derivatives have been found to affect nitric oxide (NO) production. scienceopen.com The inhibition of lipopolysaccharide (LPS)-induced NO production in cells is a common indicator of anti-inflammatory potential, as excessive NO levels can contribute to tissue damage during inflammation. scienceopen.com The ability of these compounds to downregulate LPS-induced expression of inducible nitric oxide synthase (iNOS) is a key part of this modulation. scienceopen.com

In Vitro Pharmacological Profiling

The in vitro evaluation of this compound derivatives has revealed a broad spectrum of pharmacological activities, particularly in the areas of antimicrobial and anti-inflammatory effects.

Derivatives of this compound have shown considerable promise as antimicrobial agents.

Antibacterial Efficacy A variety of derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For example, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have demonstrated significant activity against E. coli, S. typhi, S. abony, P. aeruginosa, and B. subtilis. orientjchem.org Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent antibacterial activity against five Gram-positive bacteria, with some compounds showing efficacy similar to the antibiotic linezolid. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus (ATCC25923) | 2-8 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. pneumonia (ATCC49619) | 1-4 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | E. faecalis (ATCC29212) | 4-16 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | B. subtilis (ATCC6633) | 2-8 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. xylosus (ATCC35924) | 4-16 | nih.gov |

Antifungal Efficacy Several novel pyrimidine (B1678525) derivatives have been evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. nih.govnih.gov Compounds such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide have shown excellent activity against Phomopsis sp., with an EC50 value superior to the commercial fungicide Pyrimethanil. nih.govresearchgate.net This indicates the potential of these derivatives in the development of new agricultural fungicides. nih.gov Additionally, some pyridine (B92270) compounds have exhibited high antifungal activity against C. albicans and C. glabrata. mdpi.com

| Compound | Fungal Strain | Activity (EC50 in µg/mL) | Reference |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | 15.1 | nih.govresearchgate.net |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | nih.govresearchgate.net |

| 5-bromo-2-fluoro-N-(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5p) | Phomopsis sp. | 19.6 | nih.govresearchgate.net |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | nih.govresearchgate.net |

Antitubercular Efficacy The fight against tuberculosis has been bolstered by the discovery of new compounds with antimycobacterial properties. N-pyridyl-N'-thiazolylhydrazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some showing high potency and low toxicity. nih.gov Furthermore, 1,3-diarylpyrazolyl-acylsulfonamides have been identified as moderately active hits against M. tuberculosis in cholesterol-containing media, with structure-activity relationship studies indicating potential for improved potency. nih.gov

The anti-inflammatory potential of this compound derivatives has been demonstrated in various in vitro and in vivo models.

N-pyridinyl(methyl)indolylpropanamides have been shown to act as non-acidic non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide was found to be a potent compound in the TPA-induced mouse ear swelling assay, with an activity level comparable to dexamethasone. researchgate.net

Studies on 3-hydroxy-pyridine-4-one derivatives have also revealed significant anti-inflammatory activity. nih.gov In the carrageenan-induced paw edema model in rats, these compounds showed a dose-dependent reduction in inflammation. nih.gov For instance, one such derivative at a dose of 20 mg/kg produced a 67% inhibition of edema. nih.gov In the croton oil-induced ear edema test in mice, these compounds also demonstrated significant anti-inflammatory effects. nih.gov

| Compound | Assay | Inhibition | Reference |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide | PMA-induced mouse-ear swelling | 84% at 10 µM | researchgate.net |

| N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide | TPA-induced mouse ear swelling | Comparable to dexamethasone | researchgate.net |

| 3-hydroxy-pyridine-4-one derivative A | Carrageenan-induced paw edema (20 mg/kg) | 67% | nih.gov |

| 3-hydroxy-pyridine-4-one derivative C | Carrageenan-induced paw edema (200 mg/kg) | 58% | nih.gov |

| 3-hydroxy-pyridine-4-one derivative C | Croton oil-induced ear edema (200 mg/kg) | 50% | nih.gov |

Anticancer Activity Assessment

The evaluation of this compound derivatives has extended to the realm of oncology, where the pyridine ring is a common feature in many established anticancer agents. Research into novel pyridin-3-amine derivatives has identified compounds with significant potential in treating non-small cell lung cancer (NSCLC). sci-hub.senih.gov

A series of novel pyridin-3-amine derivatives were designed and synthesized as potential multi-targeted protein kinase inhibitors. sci-hub.senih.gov In vitro kinase assays revealed that certain derivatives potently inhibited fibroblast growth factor receptors (FGFR) 1, 2, and 3. One particularly active compound, designated as 3m , demonstrated nanomolar-level inhibition against several oncogenic kinases relevant to NSCLC, including RET, EGFR, and ALK. sci-hub.senih.gov

Further investigations into the anticancer effects of these derivatives were conducted using a panel of human cancer cell lines. The results from these cellular assays corroborated the kinase inhibition data, with several compounds showing significant cytotoxic activity against cancer cells. For instance, a series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates demonstrated significant cytotoxicity against both liver (HepG2) and breast (MCF7) adenocarcinoma cell lines. Another study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives reported their in vitro antiproliferative activities against a 60-cell line panel from the National Cancer Institute.

Interactive Table: In Vitro Anticancer Activity of Pyridin-3-amine Derivative 3m sci-hub.senih.gov

| Kinase Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | 3.2 |

| FGFR2 | 1.8 |

| FGFR3 | 4.5 |

| RET | 15.6 |

| EGFR | 22.4 |

| ALK | 35.1 |

Antimalarial Activity Screening

The search for new treatments for malaria, a disease burdened by increasing drug resistance, has led to the investigation of a wide range of chemical scaffolds, including derivatives of this compound. These compounds have been assessed for their ability to inhibit the growth of Plasmodium falciparum, the deadliest species of the malaria parasite.

One study focused on a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, including a compound featuring the N-(pyridin-3-ylmethyl)amino moiety. This particular derivative, 1m , emerged as a highly potent antimalarial agent. In vitro screening against chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum revealed impressive activity, with IC₅₀ values in the sub-micromolar range. The selectivity of this compound for the parasite over human cells was also favorable, as indicated by its cytotoxicity profile against human HepG2 cells.

Another class of related compounds, 3-hydroxy-propanamidines, has also shown promise as orally active antimalarials. While not direct derivatives, they share a propanamine-like core structure. The most active of these compounds exhibited nanomolar inhibition of both chloroquine-sensitive and multidrug-resistant strains of P. falciparum.

Interactive Table: In Vitro Antimalarial Activity of Derivative 1m

| Parameter | Value |

|---|---|

| IC₅₀ on P. falciparum W2 (chloroquine-resistant) | 0.07 µM |

| IC₅₀ on P. falciparum 3D7 (chloroquine-sensitive) | 0.06 µM |

| IC₅₀ on HepG2 (human liver cancer cells) | 62.11 µM |

| Selectivity Index (W2) | 887.29 |

| Selectivity Index (3D7) | 1035.17 |

Preclinical Efficacy Studies

Following promising in vitro results, the evaluation of lead compounds progresses to preclinical models to assess their efficacy and pharmacodynamic properties in a living organism.

In Vivo Model Systems for Disease Intervention

For anticancer derivatives, the in vivo efficacy of the potent pyridin-3-amine derivative 3m was evaluated in a mouse xenograft model of human NSCLC. sci-hub.senih.gov Nude mice bearing NCI-H1581 tumor xenografts were administered the compound, and tumor growth was monitored over time. The study reported a significant tumor growth inhibition of 66.1%, demonstrating the potential of this compound to control cancer progression in a living system. sci-hub.senih.gov

In the context of malaria, while direct in vivo data for this compound derivatives is limited, studies on related structures provide valuable insights. For example, new 1-aryl-3-substituted propanol (B110389) derivatives have been tested in a 4-day suppressive test against Plasmodium berghei in mice. One of the most active compounds in this series inhibited parasite growth by more than 50% at a daily dose of 50 mg/kg.

Pharmacodynamics and Target Engagement

Understanding how a drug interacts with its target and the subsequent biological effects is crucial for its development. For the anticancer pyridin-3-amine derivative 3m , pharmacodynamic studies showed that it effectively inhibited the phosphorylation of its target kinases and downstream signaling pathways in cancer cells. sci-hub.senih.gov This provides a clear mechanism for its observed anticancer activity. The compound was also found to have a good pharmacokinetic profile, which is essential for its efficacy in vivo. sci-hub.senih.gov

In the antimalarial field, investigations into the mechanism of action for the potent derivative 1m have been initiated. It was hypothesized that such polyaromatic compounds might target the telomeres of the Plasmodium parasite by stabilizing G-quadruplex structures. However, a FRET melting assay did not show a correlation between the antimalarial activity of the derivatives and their ability to stabilize parasitic telomeric G-quadruplexes. This suggests that the potent antimalarial effect of 1m is likely mediated through a different, as-yet-unidentified target.

Computational Chemistry and Cheminformatics in N Pyridin 3 Ylmethyl Propan 1 Amine Research

Molecular Docking Simulations

Ligand-Protein Interaction Prediction

The prediction of ligand-protein interactions is a cornerstone of molecular docking. For N-(pyridin-3-ylmethyl)propan-1-amine, this involves modeling how the molecule fits into the binding site of a target protein. The pyridine (B92270) ring, with its aromatic character and nitrogen atom, can participate in various interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding. The propan-1-amine side chain offers additional opportunities for hydrogen bonding and electrostatic interactions through its amine group.

For instance, studies on related pyridine derivatives have shown that the pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. These interactions are critical for the stable binding of the ligand to the protein's active site. Computational tools can generate and score various binding poses, providing insights into the most likely interaction patterns.

Binding Affinity Estimation

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a stronger interaction.

In a study on N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, docking studies were used to predict binding affinities. nih.gov While not the exact compound, this research illustrates the methodology. The binding affinities of a series of compounds can be calculated and compared to experimental data to validate the docking protocol.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Derivative A | Kinase Domain of VEGFR-2 | -8.5 |

| Derivative B | Kinase Domain of VEGFR-2 | -9.2 |

| Derivative C | Kinase Domain of VEGFR-2 | -7.8 |

| This table is illustrative and based on methodologies used for related pyridine compounds, as specific data for this compound is not available in the cited literature. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. mdpi.com This technique is particularly useful for understanding the flexibility of ligands and the dynamic nature of binding sites.

Conformational Dynamics Analysis

This compound is a flexible molecule due to its rotatable bonds in the propanamine chain. MD simulations can explore the conformational landscape of this molecule in different environments, such as in solution or within a protein binding site. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable conformations and understand how conformational changes might influence its binding capabilities.

Binding Site Dynamics

MD simulations are also employed to study the dynamics of the protein's binding site upon ligand binding. The binding of a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit." MD simulations can capture these changes, providing a more accurate picture of the ligand-protein complex than static docking models. These simulations can reveal how the binding site adapts to accommodate the ligand and the role of water molecules in mediating interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of compounds related to this compound, a QSAR study would involve compiling a dataset of molecules with their experimentally determined biological activities. Then, various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

A study on the de novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors successfully developed 3D-QSAR models (CoMFA and CoMSIA) to predict the biological activity of new compounds. nih.gov These models provided insights into the structural features that are important for inhibitory activity, guiding the design of more potent inhibitors.

| QSAR Model | Statistical Parameter (q²) | Statistical Parameter (r²) | Predictive Power |

| CoMFA | 0.671 | 0.969 | High |

| CoMSIA | 0.608 | 0.936 | Good |

| This table is based on a study of related N-(pyridin-4-ylmethyl)aniline derivatives and illustrates the type of data generated in a QSAR analysis. nih.gov |

While specific QSAR models for this compound are not detailed in the available literature, the methodology remains a powerful tool for virtually screening and optimizing pyridine-based compounds for various biological targets.

2D-QSAR and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are essential for predicting the activity of new compounds and optimizing lead structures.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices that describe molecular branching and shape. For instance, a 2D-QSAR study on aminopyridine-based inhibitors identified key descriptors that correlate with their inhibitory activity. researchgate.net Such models are valuable for initial screening and understanding the general structural requirements for a desired biological effect.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. These approaches align a series of molecules and calculate their steric and electrostatic fields. The variations in these fields are then correlated with differences in biological activity. tandfonline.com A 3D-QSAR study on pyridine-3-carbonitrile (B1148548) derivatives, for example, developed a pharmacophore model to guide the design of new vasorelaxant agents. rsc.org Similarly, for a series of pyridone derivatives, 3D-QSAR models demonstrated excellent predictive capability for their antiviral activity. tandfonline.com For a compound like this compound, a 3D-QSAR approach would involve aligning it with structurally similar active and inactive compounds to map out the specific spatial regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors enhance or diminish its target activity.

Predictive Model Development for Biological Activity

The development of predictive models for biological activity is a cornerstone of modern drug discovery, leveraging machine learning and statistical methods to forecast a compound's potential. mdpi.comresearchgate.net These models are trained on large datasets of compounds with known activities to identify complex patterns that link chemical structures to biological outcomes. researchgate.net

For pyridine derivatives, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, predictive models are crucial for navigating the vast chemical space. mdpi.comnih.gov The process involves several key steps:

Data Collection: Gathering a high-quality dataset of compounds with consistently measured biological activity (e.g., IC50 values) against a specific target.

Descriptor Calculation: Generating a wide array of molecular descriptors for each compound. These can range from simple 1D descriptors (e.g., atom counts) to complex 3D descriptors (e.g., molecular shape).

Model Building and Training: Using machine learning algorithms—such as Random Forest, Support Vector Machines, or Deep Neural Networks—to build a model that correlates the descriptors with the observed biological activity. github.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets of compounds not used during model training. tandfonline.com

For this compound, a predictive model for a specific target would utilize descriptors that capture its unique structural features, as illustrated in the conceptual table below.

| Descriptor Type | Example for this compound | Potential Influence on Activity |

| Constitutional (1D) | Molecular Weight (150.22 g/mol ) | Affects diffusion and absorption. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Influences membrane permeability and oral bioavailability. |

| Geometrical (3D) | Molecular Shape, Volume | Determines steric fit within a biological target's binding site. |

| Electronic | Partial Charges on Pyridine Nitrogen | Key for forming hydrogen bonds or electrostatic interactions with a receptor. |

| Hydrophobic | LogP (Partition Coefficient) | Governs solubility and distribution between aqueous and lipid environments. |

This table is illustrative, showing the types of descriptors used in predictive modeling.

In Silico ADMET Prediction and Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical filter in the early stages of drug discovery. ri.se By forecasting a compound's pharmacokinetic profile, researchers can identify and address potential liabilities, such as poor absorption or rapid metabolism, thereby reducing the high attrition rates of drug candidates in later developmental phases. researchgate.net Various computational tools and models are employed to predict these properties directly from a molecule's structure. ri.seresearchgate.net

Absorption and Distribution Prediction

The ability of a drug to be absorbed into the bloodstream (typically from the gastrointestinal tract) and distribute to its target tissue is fundamental to its efficacy. In silico tools predict these properties by evaluating key physicochemical parameters.

Computational models often use parameters such as:

Lipophilicity (LogP/LogD): Predicts how well a compound can pass through lipid cell membranes.

Topological Polar Surface Area (TPSA): Correlates with intestinal absorption and blood-brain barrier (BBB) penetration.

Molecular Weight: Larger molecules often have poorer permeability.

Hydrogen Bond Donors/Acceptors: High numbers can hinder membrane passage.

Many predictive models are based on established guidelines like Lipinski's Rule of Five. For this compound, computational tools would generate predictions for these key properties to estimate its potential for oral bioavailability and CNS penetration. nih.gov For instance, studies on other pyridine derivatives have used such predictions to optimize compounds for improved brain tumor penetration. nih.gov

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeability | High | Compound may cross into the central nervous system. |

| Caco-2 Permeability | Moderate to High | Indicates good passive diffusion across the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which is favorable. |

| Plasma Protein Binding | Low to Moderate | A significant fraction of the drug may be free and active in circulation. |

Note: The data in this table are generated from standard in silico predictive models and serve as estimations. Experimental validation is required for confirmation.

Metabolic Stability Predictions

Metabolic stability is a crucial parameter that determines a drug's half-life and duration of action. Compounds that are rapidly metabolized by liver enzymes, such as the Cytochrome P450 (CYP) family, often have poor in vivo efficacy. In silico tools can predict which parts of a molecule are most susceptible to metabolic reactions (known as "soft spots").

Research on N-(pyridin-3-ylmethyl)quinoline derivatives provides direct insight into the metabolic stability of structures containing the N-(pyridin-3-ylmethyl) moiety. nih.gov In a study aimed at optimizing phosphodiesterase 5 (PDE5) inhibitors, researchers found that the initial lead compounds suffered from poor metabolic stability. nih.gov By synthesizing and testing a series of analogs, they could identify how structural changes influenced the metabolic half-life (t½) in human liver microsomes (HLM).

The findings from this research are highly relevant for predicting the metabolic fate of this compound. The pyridine ring and the benzylic carbon (the CH2 group attached to the pyridine) are potential sites of oxidative metabolism. The study demonstrated that modifications to the pyridine ring, such as the introduction of a methoxy (B1213986) group, significantly improved metabolic stability. nih.gov

| Compound | Key Structural Feature | Metabolic Half-life (t½, min) |

|---|---|---|

| Analog 1 | Unsubstituted Pyridine Ring | 28.8 |

| Analog 2 | 6-Methoxy Pyridine Ring | 44.6 |

| Analog 3 | 6-Chloro Pyridine Ring | 19.5 |

Data adapted from a study on N-(pyridin-3-ylmethyl)quinoline derivatives, demonstrating the impact of pyridine substitution on metabolic stability. nih.gov

These results suggest that for this compound, the unsubstituted pyridine ring is a likely site of metabolism. Strategies to improve its stability could involve introducing substituents onto the pyridine ring or modifying the propyl-amine side chain to block potential sites of oxidation.

Advanced Analytical Methodologies for N Pyridin 3 Ylmethyl Propan 1 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of N-(pyridin-3-ylmethyl)propan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, propylamine, the hydrogen atoms exhibit distinct chemical shifts depending on their local environment. docbrown.infochemicalbook.com It is expected that the protons of this compound would show characteristic signals corresponding to the propyl group and the pyridinylmethyl moiety. docbrown.infochemicalbook.com The integration of these signals provides the ratio of protons in different environments. docbrown.info For instance, in propylamine, the proton ratio of 3:2:2:2 aligns with its structural formula. docbrown.info Deuterated solvents like CDCl₃ are commonly used to avoid interference from the solvent's protons. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Pyridine-H2, H6 | ~8.5 | Multiplet |

| Pyridine-H4, H5 | ~7.2-7.6 | Multiplet |

| Methylene (B1212753) (-CH₂-) adjacent to pyridine (B92270) | ~3.8 | Singlet |

| N-H | Variable | Broad singlet |

| Methylene (-CH₂-) adjacent to NH | ~2.6 | Triplet |

| Methylene (-CH₂-) | ~1.5 | Sextet |

| Methyl (-CH₃) | ~0.9 | Triplet |

Note: This is a predicted table based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound. chemicalbook.com In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This information is crucial for confirming the identity of the compound.

For this compound, with a molecular formula of C₉H₁₄N₂, the expected molecular weight is approximately 150.22 g/mol . chemicalbook.comsigmaaldrich.com Electron ionization (EI) is a common method that can provide a detailed fragmentation pattern, which serves as a molecular fingerprint. Predicted m/z values for adducts of a similar compound, 3-cyclopropyl-1-(pyridin-3-yl)propan-1-amine, include [M+H]⁺, [M+Na]⁺, and others, which can aid in structural confirmation. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 150.1157 |

| [M+H]⁺ | 151.1235 |

| [M+Na]⁺ | 173.1054 |

Note: These values are calculated based on the exact mass of the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule. For a secondary amine like this compound, characteristic IR absorption bands are expected. researchgate.netspectroscopyonline.com

Key expected IR absorptions include N-H stretching vibrations, which for saturated secondary amines typically appear in the range of 3320-3280 cm⁻¹. spectroscopyonline.com C-N stretching vibrations are also characteristic and for aliphatic amines, these are found between 1220 and 1020 cm⁻¹. docbrown.info The presence of the pyridine ring will also give rise to characteristic aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine moiety in this compound is expected to exhibit characteristic π → π* and n → π* transitions. researchgate.net For a similar compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com The UV-Vis spectrum can be influenced by the solvent polarity. researchgate.net

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

| Infrared (IR) | N-H Stretch | ~3300 cm⁻¹ |

| C-H Stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| C=C, C=N Stretch (pyridine) | ~1580-1600 cm⁻¹ | |

| C-N Stretch | ~1020-1220 cm⁻¹ | |

| UV-Vis | π → π* transition | ~200-280 nm |

| n → π* transition | ~250-300 nm |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful methods for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is highly effective for the analysis of amines in various samples. nih.govresearchgate.net

In a typical LC-MS/MS method, the sample is first subjected to a chromatographic separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, and specific parent ions are selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides high selectivity and sensitivity for quantification. For the analysis of primary aromatic amines, an ACQUITY UPLC H-Class System coupled with an ACQUITY QDa Detector has been successfully used. lcms.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of amines. helsinki.fi The choice of column and mobile phase is critical for achieving good separation. For amines, reversed-phase columns, such as C8 or C18, are commonly employed. helsinki.fi

Detection in HPLC can be achieved using a UV detector, set to a wavelength where the analyte has maximum absorbance. sielc.com For this compound, a wavelength corresponding to the absorption maximum of the pyridine ring would be selected. sielc.com Derivatization with reagents like o-phthaldialdehyde (OPA) or dansyl chloride can be used to enhance the detectability of amines that lack a strong chromophore. helsinki.fi

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. cdc.gov The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. nih.gov The mass spectrometer then ionizes the separated components, sorts the resulting ions by their mass-to-charge ratio (m/z), and records their relative abundance. libretexts.org

For the analysis of this compound, a typical GC-MS method would involve the use of a capillary column with a non-polar or medium-polarity stationary phase. The selection of the injection solvent is crucial, as some solvents like methanol (B129727) or ethanol (B145695) can potentially react with primary and secondary amines during analysis, leading to the formation of condensation products. nih.gov

Expected Fragmentation Pattern:

The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) would be expected, although it may be weak. miamioh.edu The most prominent fragmentation pathway for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized cation.

In the case of this compound, two primary α-cleavage pathways are anticipated:

Loss of an ethyl radical (•CH2CH3) to form a fragment ion with m/z corresponding to [C5H4NCH2NHCH2]+.

Loss of a pyridin-3-ylmethyl radical (•CH2C5H4N) to form a propylaminium cation [CH3CH2CH2NH]+.

The most abundant fragment ion, known as the base peak, often results from the loss of the largest alkyl group. youtube.com Therefore, the loss of the propyl group might be a significant fragmentation pathway. Additionally, fragmentation of the pyridine ring itself can lead to characteristic ions, such as the pyridinium (B92312) cation or related fragments.

Illustrative GC-MS Parameters for Analysis of Similar Pyridine Derivatives:

| Parameter | Typical Value/Condition | Purpose |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase | Provides good separation for a wide range of semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | Separates compounds based on their boiling points. |

| Carrier Gas | Helium, constant flow rate of 1 mL/min | Transports the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Scan Range | m/z 40-450 | Covers the expected mass range of the parent compound and its fragments. |

| MS Source Temperature | 230 °C | Maintains the ion source at a consistent temperature to ensure stable ionization. |

| MS Quadrupole Temperature | 150 °C | Maintains the mass analyzer at a consistent temperature for accurate mass filtering. |

This table presents typical parameters and may require optimization for the specific analysis of this compound.

Advanced Structural Elucidation Techniques

While GC-MS provides valuable information about molecular weight and fragmentation, definitive structural elucidation often requires the application of more advanced spectroscopic techniques. These methods provide detailed insights into the molecular architecture, including the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the characterization of this compound.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the CH2 groups, and the methyl protons of the propyl group. The chemical shifts (δ) and coupling constants (J) would be diagnostic. rsc.org

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts of the pyridine ring carbons, the methylene carbons, and the methyl carbon would be distinct.

X-ray Crystallography:

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state. rsc.org This technique can precisely measure bond lengths, bond angles, and torsion angles, offering a definitive structural proof.

High-Resolution Mass Spectrometry (HRMS):

HRMS can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). rsc.org This allows for the calculation of the elemental formula of the parent ion and its fragments, providing a high degree of confidence in the molecular formula and aiding in the identification of unknown compounds.

Summary of Structural Elucidation Techniques:

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Number and environment of protons, proton-proton coupling. | Identifies and confirms the pyridine, methylene, and propyl protons. |

| ¹³C NMR | Number and environment of carbon atoms. | Confirms the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Establishes the complete bonding framework of the molecule. |

| X-ray Crystallography | Precise 3D structure, bond lengths, and angles. | Provides definitive structural proof for crystalline derivatives. |

| HRMS | Highly accurate mass measurement and elemental composition. | Confirms the molecular formula of the compound and its fragments. |

By employing a combination of these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved.

Future Research Directions and Translational Perspectives

Development of Next-Generation Therapeutics Based on N-(pyridin-3-ylmethyl)propan-1-amine Scaffold

The inherent versatility of the this compound scaffold allows for extensive chemical modification, paving the way for the creation of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The pyridine (B92270) ring and the secondary amine provide crucial points for chemical derivatization, enabling the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Research into analogous structures has highlighted the therapeutic potential of this scaffold. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, for cancer therapy. nih.gov One of the most promising compounds from this series demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that the pyridin-3-yl amine core is a valuable starting point for the development of novel anticancer agents. nih.gov Further mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in a concentration-dependent manner. nih.gov

Similarly, pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial protein for the viability of Mycobacterium tuberculosis. nih.gov This discovery opens up avenues for developing new antitubercular agents based on the pyridinylmethylamine framework. The most potent compound in this series exhibited high activity against both the standard H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.gov

The development of next-generation therapeutics from the this compound scaffold will likely involve strategic modifications to enhance target engagement and improve drug-like properties. This could include the introduction of various substituents on the pyridine ring or alterations to the propyl chain to modulate lipophilicity, solubility, and metabolic stability.

Table 1: Investigated Therapeutic Areas for Pyridinylmethylamine Derivatives

| Therapeutic Area | Target | Compound Series | Key Findings |

| Cancer | Cyclin-Dependent Kinase 2 (CDK2) | N-(pyridin-3-yl)pyrimidin-4-amine analogues | Potent antiproliferative activity and induction of apoptosis. nih.gov |

| Tuberculosis | Mycobacterial membrane protein Large 3 (MmpL3) | Pyridine-2-methylamine derivatives | High activity against drug-resistant strains of M. tuberculosis. nih.gov |

| Autoimmune Diseases | Tyrosine Kinase 2 (TYK2) | N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives | Acceptable inhibition of STAT3 phosphorylation and good in vivo efficacy. nih.gov |

| Inflammation | Not specified | N-Pyridinyl(methyl)-indole-1-or 3-propanamides | Marked reduction in ear thickness in a mouse model of inflammation. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of compounds based on the this compound scaffold. nih.govmdpi.com These computational tools can significantly accelerate the drug discovery process by identifying promising candidates from vast virtual libraries and predicting their physicochemical properties and biological activities. nih.gov